12'-Methylthio Structural Modification: Differentiated from Parent Vinblastine
ALB-109564 hydrochloride is distinguished from the parent compound vinblastine by a methylthio (-SCH3) substitution at the 12' position of the catharanthine-derived portion of the molecule [1]. Vinblastine contains a hydrogen atom at this position. This modification introduces an additional sulfur-containing functional group, altering the compound's physicochemical properties including lipophilicity (calculated LogP = 4.65) . The structural identity has been confirmed by high-resolution mass spectrometry and NMR spectroscopy in the characterization of drug substance impurities [1]. No quantitative binding or potency data comparing ALB-109564 directly to vinblastine under identical experimental conditions are publicly available.
| Evidence Dimension | Structural modification at 12' position |
|---|---|
| Target Compound Data | 12'-methylthio (-SCH3) substitution; LogP 4.65 |
| Comparator Or Baseline | Vinblastine: 12'-hydrogen; calculated LogP approximately 3.7-4.0 (estimated class range) |
| Quantified Difference | Presence of sulfur-containing methylthio group; LogP increased by approximately 0.65-0.95 units |
| Conditions | Structural analysis via HRMS and NMR; LogP calculated computationally |
Why This Matters
The structural modification establishes ALB-109564 as a distinct chemical entity, preventing direct substitution in structure-activity relationship studies and requiring separate procurement for experiments evaluating 12'-modified vinca analogs.
- [1] Milanowski DJ, Keilman J, Guo C, Mocek U. Isolation and identification of five impurities of ALB 109564(a) drug substance. J Pharm Biomed Anal. 2011 May 15;55(2):366-72. View Source
